1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid
Overview
Description
Preparation Methods
The synthesis of 1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid involves several steps. The primary synthetic route includes the reaction of 2,5-dichlorophenol with 3-chloropropylamine to form 3-(2,5-dichlorophenoxy)propylamine. This intermediate is then reacted with 3-methylpiperidine under specific conditions to yield the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods often include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid can be compared with other similar compounds, such as:
1-[3-(2,4-Dichlorophenoxy)propyl]-3-methylpiperidine: This compound has a similar structure but with a different substitution pattern on the phenoxy group.
1-[3-(2,5-Dichlorophenoxy)propyl]-3-ethylpiperidine: This compound differs by having an ethyl group instead of a methyl group on the piperidine ring.
1-[3-(2,5-Dichlorophenoxy)propyl]-4-methylpiperidine: This compound has a different substitution position on the piperidine ring
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxalic acid moiety, which may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-[3-(2,5-dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO.C2H2O4/c1-12-4-2-7-18(11-12)8-3-9-19-15-10-13(16)5-6-14(15)17;3-1(4)2(5)6/h5-6,10,12H,2-4,7-9,11H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUFVQWNCAJWAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCOC2=C(C=CC(=C2)Cl)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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